n-(4-Nitrobenzyl)benzamide

Description

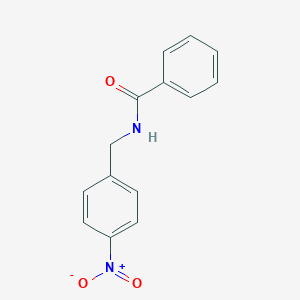

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-[(4-nitrophenyl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c17-14(12-4-2-1-3-5-12)15-10-11-6-8-13(9-7-11)16(18)19/h1-9H,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGZIMVSSPILRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300176 | |

| Record name | n-(4-nitrobenzyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34907-24-9 | |

| Record name | NSC135198 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(4-nitrobenzyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

N-(4-Nitrobenzyl)benzamide possesses a distinct set of chemical and physical properties that are crucial for its application and handling in a laboratory setting.

| Property | Value |

| Molecular Formula | C14H12N2O3 nih.gov |

| Molecular Weight | 256.26 g/mol nih.gov |

| IUPAC Name | N-[(4-nitrophenyl)methyl]benzamide nih.gov |

| CAS Number | 34907-24-9 nih.gov |

| Physical Appearance | Typically a solid |

| Melting Point | Not consistently reported, but analogous compounds have melting points in the range of 190-280°C. vulcanchem.comnanobioletters.com |

| Solubility | Generally has low solubility in water but is soluble in organic solvents like DMSO and DMF. vulcanchem.com |

This table is interactive. Users can sort and filter the data.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A common method for the laboratory synthesis of this compound involves the reaction of benzoyl chloride with 4-nitrobenzylamine (B181301). This is a type of acylation reaction where the amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the amide bond and the elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl produced. vulcanchem.com

An alternative approach involves the reaction of a benzamide (B126) with 4-nitrobenzyl bromide under basic conditions. vulcanchem.com This nucleophilic substitution reaction, where the amide anion acts as the nucleophile, provides another route to the target molecule.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

Industrial-Scale Manufacturing

Detailed information on the specific industrial-scale manufacturing processes for this compound is not widely available in the public domain. However, the principles of the laboratory-scale syntheses would likely be adapted for larger-scale production. This would involve optimizing reaction conditions, such as temperature, pressure, and catalyst use, to maximize yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactivity and Stability

Reactivity Profile

Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 4-nitrobenzylamine (B181301).

Reduction of the Nitro Group: The nitro group is susceptible to reduction by various reducing agents, such as tin(II) chloride or catalytic hydrogenation, to form the corresponding amino group, yielding N-(4-aminobenzyl)benzamide. evitachem.com This transformation is a common strategy in the synthesis of more complex molecules. researchgate.net

Electrophilic Aromatic Substitution: The two benzene rings can undergo electrophilic aromatic substitution reactions, although the reactivity will be influenced by the existing substituents.

Molecular Conformation and Dihedral Angle Analysis of Aromatic Rings

Stability Considerations

This compound is generally a stable compound under standard laboratory conditions. solubilityofthings.com However, like many nitroaromatic compounds, it may be sensitive to high temperatures and strong oxidizing or reducing agents. The stability of related nitrobenzamide derivatives has been noted to be good under inert atmospheres.

Theoretical and Computational Chemistry Investigations of N 4 Nitrobenzyl Benzamide

Quantum Chemical Methodologies

Quantum chemical calculations are indispensable tools for elucidating the molecular properties and electronic behavior of compounds like n-(4-nitrobenzyl)benzamide. These computational methods provide insights into the molecule's geometry, stability, and reactivity at the atomic level.

Density Functional Theory (DFT) has become a popular and reliable method for studying the electronic structure of medium to large-sized organic molecules due to its balance of computational cost and accuracy. acs.org For a molecule like this compound, a common approach would involve geometry optimization and subsequent property calculations using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This functional incorporates both Hartree-Fock exchange and DFT exchange-correlation terms, providing a robust description of electron correlation effects.

The choice of basis set is also crucial for obtaining accurate results. A Pople-style basis set, such as 6-31G(d,p), is frequently employed for this type of analysis. This basis set describes the core and valence electrons with a split-valence representation and includes polarization functions on heavy atoms (d) and hydrogen atoms (p) to account for the non-spherical nature of electron density in a molecular environment. For more precise calculations, larger basis sets like 6-311++G(d,p) could be utilized, which include diffuse functions (++) to better describe weakly bound electrons.

A typical computational study would first involve optimizing the molecular geometry of this compound to find its most stable conformation. Following this, vibrational frequency calculations would be performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Ab initio Hartree-Fock (HF) theory is a fundamental method in quantum chemistry that solves the Schrödinger equation without empirical parameters. researchgate.net While DFT methods often provide more accurate results for many systems due to the inclusion of electron correlation, HF calculations are still valuable for providing a qualitative understanding of electronic structure and for comparative purposes. researchgate.net

In the HF method, the many-electron wavefunction is approximated as a single Slater determinant, and the electron-electron repulsion is treated in an average way. This "mean-field" approximation neglects the instantaneous correlation of electron motions.

For this compound, HF calculations, often with the same 6-31G(d,p) basis set used in DFT, can be performed to optimize the geometry and calculate electronic properties. Comparing the results from HF and DFT can provide insights into the importance of electron correlation in describing the molecule's properties. Typically, bond lengths calculated at the HF level are shorter than those predicted by DFT and experimental values, while vibrational frequencies are often overestimated.

Density Functional Theory (DFT) Calculations: Functional and Basis Set Selection

Electronic Structure and Reactivity Descriptors

Once the optimized geometry of this compound is obtained, a variety of electronic structure descriptors can be calculated to understand its reactivity and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive. For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, potentially leading to a smaller energy gap and increased reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for this compound (calculated using DFT/B3LYP/6-31G(d,p))

| Parameter | Energy (eV) |

| EHOMO | -7.5 |

| ELUMO | -2.8 |

| Energy Gap (ΔE) | 4.7 |

Note: The values in this table are hypothetical and based on typical values for similar aromatic nitro compounds.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, regions with a negative electrostatic potential (colored in shades of red) are electron-rich and are susceptible to electrophilic attack. These regions are often associated with lone pairs of electrons on electronegative atoms. In this compound, the oxygen atoms of the carbonyl and nitro groups would be expected to have the most negative electrostatic potential.

Regions with a positive electrostatic potential (colored in shades of blue) are electron-poor and are susceptible to nucleophilic attack. These regions are typically found around hydrogen atoms attached to electronegative atoms and in areas of low electron density. The hydrogen atom of the amide group (N-H) and the aromatic protons would likely exhibit positive electrostatic potential.

The MEP map provides a clear and intuitive picture of the molecule's reactivity, guiding the understanding of its intermolecular interactions.

To gain a more quantitative understanding of the charge distribution, atomic charges can be calculated. Natural Population Analysis (NPA), derived from the Natural Bond Orbital (NBO) method, is a common technique for assigning charges to individual atoms in a molecule.

The NBO analysis provides a picture of the localized bonds and lone pairs within the molecule. The natural charges are calculated by summing the electron populations of the natural atomic orbitals associated with each atom. This analysis can reveal the extent of electron transfer between atoms in the molecule.

For this compound, it is expected that the oxygen and nitrogen atoms will have negative natural charges, indicating that they have gained electron density. Conversely, the carbonyl carbon, the nitrogen in the nitro group, and the hydrogen atoms are expected to have positive natural charges, indicating a loss of electron density. The distribution of these charges influences the molecule's dipole moment and its interaction with other molecules.

Table 2: Illustrative Natural Atomic Charges for Selected Atoms in this compound (calculated using NBO analysis with DFT/B3LYP/6-31G(d,p))

| Atom | Natural Charge (e) |

| O (carbonyl) | -0.60 |

| C (carbonyl) | +0.55 |

| N (amide) | -0.45 |

| H (amide) | +0.35 |

| N (nitro) | +0.70 |

| O (nitro) | -0.40 |

Note: The values in this table are hypothetical and based on typical values for similar functional groups in related molecules.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. researchgate.netresearchgate.net This analysis provides a detailed picture of the intramolecular interactions between filled (donor) and vacant (acceptor) orbitals and their contribution to the stabilization of the molecular system. The stability derived from these interactions is evaluated using second-order perturbation theory, where a larger stabilization energy E(2) indicates a more significant interaction between the electron donor and acceptor. researchgate.net

Notable interactions include:

Intramolecular Charge Transfer: A significant stabilization energy arises from the delocalization of the lone pair of the amide nitrogen atom (LP(1) N) to the antibonding π* orbital of the adjacent carbonyl group (C=O). This n → π* interaction is characteristic of the amide resonance and contributes to the planarity and stability of the amide linkage.

Ring Delocalization: Within the two phenyl rings, strong π → π* interactions are observed, which are fundamental to the aromatic character and stability of the rings.

Nitro Group Interactions: The nitro group exhibits strong delocalization. The lone pairs on the oxygen atoms of the NO2 group interact with the antibonding orbitals of the phenyl ring, contributing to the electron-withdrawing nature of the substituent.

These interactions, quantified by their stabilization energies, are crucial for understanding the molecule's reactivity, spectroscopic behavior, and non-linear optical properties. researchgate.net

Table 1: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound Note: The following values are representative examples based on studies of structurally similar molecules and are intended to illustrate the typical nature and magnitude of interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP(1) N15 | π*(C14-O17) | ~45-60 | n → π* |

| LP(2) O17 | σ*(N15-C14) | ~20-30 | n → σ* |

| π(C2-C3) | π*(C4-C5) | ~15-25 | π → π* |

Electronegativity, Chemical Hardness, and Softness Indices

Quantum chemical descriptors such as electronegativity (χ), chemical hardness (η), and chemical softness (S) are derived from the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). These global reactivity indices are essential for predicting the chemical reactivity and stability of a molecule. journaleras.comdergipark.org.tr

Electronegativity (χ) measures the ability of a molecule to attract electrons.

Chemical Hardness (η) quantifies the resistance of a molecule to change its electron configuration. Molecules with a large energy gap between HOMO and LUMO are considered hard, while those with a small gap are soft. dergipark.org.tracs.org

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability. dergipark.org.tr

These parameters are calculated using the following equations, based on Koopmans' theorem:

χ = - (E_HOMO + E_LUMO) / 2

η = (E_LUMO - E_HOMO) / 2

S = 1 / η

A low HOMO-LUMO energy gap is associated with higher chemical reactivity, lower kinetic stability, and higher polarizability. dergipark.org.tr

Table 2: Calculated Global Reactivity Descriptors for this compound Note: Values are representative and based on DFT calculations reported for analogous benzamide (B126) structures.

| Parameter | Symbol | Formula | Representative Value |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | ~ -7.0 eV |

| LUMO Energy | E_LUMO | - | ~ -2.5 eV |

| Energy Gap | ΔE | E_LUMO - E_HOMO | ~ 4.5 eV |

| Electronegativity | χ | -(E_HOMO + E_LUMO)/2 | ~ 4.75 eV |

| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 | ~ 2.25 eV |

Dipole Moment and Fraction of Electron Transfer (ΔN) Calculations

The fraction of electron transfer (ΔN) is a theoretical parameter that quantifies the tendency of a molecule to donate electrons to a metallic or other electron-accepting surface. acs.org It is calculated using the electronegativity of the molecule (χ) and the work function of the acceptor surface (φ), along with the chemical hardness of both the molecule (η_mol) and the acceptor. The equation is:

ΔN = (φ - χ) / [2 * (η_mol + η_acceptor)]

A positive ΔN value indicates a tendency for the molecule to donate electrons. acs.org

Table 3: Calculated Dipole Moment and Fraction of Electron Transfer for this compound Note: Values are representative based on DFT computations for similar structures.

| Parameter | Symbol | Representative Calculated Value |

|---|---|---|

| Dipole Moment | μ | ~ 5.0 - 7.0 Debye |

First and Second Static Hyperpolarizability Determinations

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. uit.no The NLO response of a molecule is governed by its hyperpolarizability. The first hyperpolarizability (β) and second hyperpolarizability (γ) are tensor quantities that describe the molecule's response to a strong external electric field. researchgate.net

A large value for the first hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation (SHG). nih.gov Molecules with significant intramolecular charge transfer, often found in push-pull systems (containing both electron-donating and electron-withdrawing groups), tend to exhibit high β values. ekb.eg In this compound, the benzamide group and the nitrobenzyl group create a system capable of such charge transfer, making it a candidate for NLO applications. researchgate.net Computational DFT methods are widely used to predict these NLO properties. researchgate.netnih.gov

Table 4: Calculated Static Hyperpolarizability Values for this compound Note: Values are representative examples based on calculations for analogous compounds. The magnitude can vary significantly with the computational method and basis set used.

| Parameter | Symbol | Representative Calculated Value (esu) |

|---|---|---|

| First Hyperpolarizability | β | ~ 10-30 x 10⁻³⁰ |

Spectroscopic Property Predictions and Validation

Theoretical Vibrational Spectra (FT-IR, Raman) Simulation

Computational simulations of vibrational spectra are powerful tools for the assignment of experimental Fourier Transform Infrared (FT-IR) and FT-Raman bands. esisresearch.orgresearchgate.net Density Functional Theory (DFT) calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to calculate the harmonic vibrational frequencies. scirp.org The calculated frequencies are typically scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental data. researchgate.net

For this compound, the theoretical spectrum allows for the unambiguous assignment of key vibrational modes:

N-H Stretching: The amide N-H stretching vibration is typically observed as a strong band in the FT-IR spectrum.

C=O Stretching: The carbonyl (amide I) stretching mode is one of the most intense and characteristic bands in the IR spectrum.

NO2 Vibrations: The asymmetric and symmetric stretching vibrations of the nitro group are clearly identifiable. The asymmetric stretch appears at a higher wavenumber than the symmetric one. esisresearch.org

Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.

C-N Stretching: The stretching of the C-N bond of the nitro group is also a characteristic vibration. researchgate.net

Table 5: Selected Vibrational Frequencies (cm⁻¹) for this compound Note: Experimental values are typical for this class of compounds. Calculated values are scaled and based on DFT studies of similar molecules.

| Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) |

|---|---|---|---|

| N-H stretch | ~3300 | ~3300 | ~3310 |

| Aromatic C-H stretch | ~3100-3050 | ~3100-3050 | ~3080 |

| C=O stretch (Amide I) | ~1650 | ~1650 | ~1660 |

| C=C aromatic stretch | ~1600, ~1580 | ~1600, ~1580 | ~1605, ~1585 |

| NO2 asymmetric stretch | ~1520 | ~1520 | ~1530 |

| N-H bend (Amide II) | ~1540 | - | ~1550 |

| NO2 symmetric stretch | ~1345 | ~1345 | ~1350 |

Computed Electronic Absorption Spectra (UV-Vis)

Theoretical calculations of the electronic absorption spectrum (UV-Vis) are performed using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netfaccts.de This method predicts the electronic transition energies (which correspond to absorption wavelengths, λ_max), oscillator strengths (f), and the nature of the transitions by identifying the molecular orbitals involved. researchgate.netresearchgate.net The solvent effect is often included in these calculations using models like the Polarizable Continuum Model (PCM) to better match experimental conditions. faccts.de

For this compound, the UV-Vis spectrum is expected to show intense absorptions corresponding to π → π* transitions within the aromatic rings and the carbonyl group. Lower intensity n → π* transitions, often associated with the lone pairs of the oxygen and nitrogen atoms, may also be present. ubbcluj.ro The key transitions often involve the HOMO and LUMO. In this molecule, the HOMO is typically located on the benzamide moiety, while the LUMO is concentrated on the nitrobenzyl fragment, indicating that the lowest energy transition has a significant charge-transfer character. researchgate.net

Table 6: Calculated Electronic Absorption Wavelengths, Oscillator Strengths, and Transitions for this compound Note: Values are representative and based on TD-DFT calculations for analogous compounds in a solvent phase.

| Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution (Transition) | Type of Transition |

|---|---|---|---|

| ~270-290 | > 0.5 | HOMO → LUMO | π → π* (Charge Transfer) |

| ~230-250 | > 0.2 | HOMO-1 → LUMO | π → π* |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Predicting the Nuclear Magnetic Resonance (NMR) spectra of a molecule through computational means is a valuable tool for structural elucidation and for corroborating experimental findings. For this compound, theoretical chemical shifts can be calculated using quantum mechanical methods, most commonly Density Functional Theory (DFT). The standard approach involves geometry optimization of the molecule, followed by the calculation of magnetic shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method. tandfonline.com The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the predictions. researchgate.netresearchgate.net

Table 1: Representative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzoyl Ring (C=O attached) | 7.4 - 7.9 | 127 - 135 |

| Nitrobenzyl Ring | 7.5 - 8.2 | 124 - 148 |

| Methylene (B1212753) (-CH₂-) | ~4.6 | ~45 |

| Amide (N-H) | ~9.2 | - |

| Carbonyl (C=O) | - | ~167 |

Note: These are illustrative values and would be refined by specific calculations for this compound.

Conformational Analysis and Energy Minimization

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound involves identifying the stable arrangements of its atoms and the energy barriers between them.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Stable Conformations |

| O=C-N-C (Amide) | Defines the planarity of the amide bond | Typically close to 180° (trans) |

| C-C-N-C | Torsion between benzoyl and benzyl (B1604629) groups | Multiple minima possible |

| C-N-C-C | Torsion between benzyl and nitrobenzyl groups | Influences the overall molecular shape |

The conformation of a molecule can differ between the gas phase and the solid state due to intermolecular interactions, such as hydrogen bonding and crystal packing forces, in the solid state. researchgate.net Theoretical calculations in the gas phase represent an isolated molecule, while experimental solid-state data (e.g., from X-ray crystallography) reflects the conformation within a crystal lattice. For many benzamides, the crystal structure reveals a network of hydrogen bonds involving the amide N-H and carbonyl oxygen, which can influence the conformation. science.gov For instance, a study on N-benzyl-2-hydroxybenzamide showed a "closed-ring" arrangement due to an intramolecular hydrogen bond in the solid state. mdpi.com While specific crystallographic data for this compound is not available in the reviewed literature, it is expected that the solid-state conformation would be significantly influenced by N-H···O=C hydrogen bonds, potentially leading to a more planar and extended structure compared to the calculated gas-phase minimum.

Theoretical Exploration of Stable Conformers

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While conformational analysis provides a static picture of stable structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound in various environments. MD simulations solve Newton's equations of motion for the atoms in the system, allowing the exploration of conformational changes and intermolecular interactions over time. nih.gov

Simulations of related molecules like nitrobenzene (B124822) and other benzamide derivatives have been used to study their behavior in different solvents and their interactions with biological macromolecules. researchgate.netresearchgate.net For this compound, an MD simulation in an aqueous environment could reveal the flexibility of the molecule, the stability of its different conformers in solution, and the nature of its interactions with water molecules. Such simulations are particularly valuable for understanding how the molecule might behave in a biological context, for instance, when approaching a protein binding site. The results can provide information on the time-averaged conformation, the fluctuations around equilibrium structures, and the formation and breaking of hydrogen bonds. nih.gov Studies on nitrobenzyl alcohol have also utilized MD simulations to understand its role as a supercharging agent in electrospray ionization, highlighting the power of this technique to investigate complex processes. nih.gov

Reaction Mechanisms and Reactivity Studies of N 4 Nitrobenzyl Benzamide

Amide Hydrolysis and Stability Assessment

The amide bond in N-(4-Nitrobenzyl)benzamide, while generally stable, is susceptible to cleavage under hydrolytic conditions, typically promoted by acid or base. evitachem.com The stability of the amide is a critical factor in its application as a synthetic intermediate. Studies on related benzamides show that the rate of hydrolysis is significantly influenced by the nature of substituents on the aromatic rings. researchgate.netuwi.edu

The acid-catalyzed hydrolysis of this compound proceeds through a well-established A_AC_2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. researchgate.net This pathway involves several distinct steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the amide's carbonyl oxygen by a strong acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.netvaia.com

Nucleophilic Attack by Water : A water molecule acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. researchgate.net

Proton Transfer : A proton is transferred from the attacking oxygen atom to the nitrogen atom of the amide group, converting the nitrogen into a better leaving group (an amine).

Collapse of the Intermediate : The tetrahedral intermediate collapses, reforming the carbonyl double bond and cleaving the C-N bond. This results in the formation of benzoic acid and 4-nitrobenzylamine (B181301) (as its ammonium (B1175870) salt under acidic conditions). vaia.compearson.com

Electron-withdrawing substituents on the benzoyl portion of benzamides are known to accelerate the rate of acid hydrolysis. researchgate.netcdnsciencepub.com While the nitro group in this compound is on the N-benzyl substituent and not directly on the benzoyl ring, its electron-withdrawing effect can influence the basicity of the amide nitrogen, albeit to a lesser extent than substituents on the benzoyl ring.

| Reaction | Conditions | Products | Reference |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous strong acid (e.g., HCl, H₂SO₄), heat | Benzoic acid and 4-Nitrobenzylammonium salt | vaia.compearson.com |

| Base-Promoted Hydrolysis | Aqueous strong base (e.g., NaOH), heat, followed by acidification | Benzoate salt and 4-Nitrobenzylamine | evitachem.com |

Nucleophilic and Electrophilic Aromatic Substitution Reactions

The two aromatic rings in this compound exhibit different susceptibilities to substitution reactions. The benzoyl ring is influenced by the deactivating, meta-directing carbonyl group and the activating, ortho,para-directing amide nitrogen. In contrast, the benzyl (B1604629) ring is strongly deactivated by the powerful electron-withdrawing nitro group. Consequently, electrophilic aromatic substitution is challenging but would preferentially occur on the benzoyl ring. Conversely, the 4-nitrobenzyl ring is highly activated towards nucleophilic attack.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the nucleophilic replacement of hydrogen atoms in electron-deficient aromatic systems, such as nitroarenes. wikipedia.org The reaction involves a carbanion that bears a leaving group at the nucleophilic carbon center. organic-chemistry.org For this compound, the nitro-activated benzyl ring is the site of VNS reactivity.

The general mechanism proceeds as follows:

Nucleophilic Addition : A carbanion (e.g., from chloromethyl phenyl sulfone) adds to the nitroaromatic ring, typically at a position ortho or para to the nitro group, forming a σ-adduct. sci-hub.se

Base-Induced Elimination : A base abstracts a proton from the ring at the site of substitution, followed by the elimination of the leaving group (e.g., HX) from the nucleophile's side chain. sci-hub.se

Protonation : Acidic workup protonates the resulting nitrobenzylic carbanion to yield the final substituted product. organic-chemistry.org

In the case of this compound, VNS would lead to the introduction of a new substituent at the C-3 or C-5 position (ortho to the nitro group) of the benzyl ring. organic-chemistry.org This reaction provides a direct route to functionalizing the nitroaromatic portion of the molecule.

| Substrate Ring | Typical Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Nitrobenzyl ring | Carbanion of chloromethyl phenyl sulfone (ClCH₂SO₂Ph) | Strong base (e.g., t-BuOK, NaOH) in a polar aprotic solvent (e.g., DMF, DMSO) | 3-Substituted-4-nitrobenzyl-benzamide | organic-chemistry.orgkuleuven.be |

Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, are fundamental for the formation of six-membered rings. wikipedia.org The participation of aromatic compounds in these reactions is generally disfavored due to the high energetic cost of disrupting aromaticity.

The aromatic rings of this compound are not expected to participate in standard Diels-Alder reactions as either the diene or the dienophile component under typical thermal conditions. However, the presence of a strong electron-withdrawing nitro group can activate an aromatic C=C bond to act as a dienophile in polar Diels-Alder reactions, particularly with highly reactive, electron-rich dienes. sciforum.netrsc.org Furthermore, the nitro group itself can participate in hetero-Diels-Alder reactions, where the N=O bond acts as the dienophile. sciforum.net While there are no specific reports of this compound undergoing Diels-Alder reactions, its nitroaromatic moiety suggests a potential, albeit limited, reactivity profile in specialized cycloadditions.

Derivatization Reactions and Functional Group Transformations

This compound serves as a scaffold for various functional group interconversions, primarily involving the nitro group and the amide linkage. These transformations are key to synthesizing a diverse range of derivatives. solubilityofthings.com

The most common derivatization is the reduction of the nitro group to a primary amine. This transformation is typically achieved with high efficiency using standard reducing agents such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., SnCl₂, Fe/HCl). evitachem.comgoogle.comresearchgate.net The resulting N-(4-aminobenzyl)benzamide is a versatile intermediate for further synthesis.

The amide functional group itself can also be transformed. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl to a methylene (B1212753) group, converting this compound into the corresponding secondary amine, N-(4-nitrobenzyl)benzylamine. researchgate.net Conversely, oxidation at the benzylic position can convert the secondary amide into an imide, as has been demonstrated for the parent N-benzylbenzamide using manganese oxide catalysts. d-nb.info

| Functional Group | Reaction | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| Nitro Group | Reduction | H₂, Pd/C, solvent (e.g., EtOH, MeOH) | N-(4-Aminobenzyl)benzamide | google.comresearchgate.net |

| Amide Carbonyl | Reduction | 1) LiAlH₄, solvent (e.g., THF, Et₂O) 2) H₂O workup | N-(4-Nitrobenzyl)benzylamine | researchgate.net |

| Benzylic C-H | Oxidation | Cs/Mn₂O₃, TBHP, NHPI, CH₃CN, 80°C (analogous reaction) | N-Benzoyl-4-nitrobenzamide | d-nb.info |

Chemical Modifications at the Nitrobenzyl Moiety

The nitrobenzyl group of this compound presents a reactive site for several modifications, with the reduction of the nitro group being the most extensively studied transformation.

The primary chemical modification of the nitrobenzyl group is the reduction of the nitro functionality to an amine. This reaction is a cornerstone in the derivatization of nitro-containing aromatic compounds, converting the electron-withdrawing nitro group into an electron-donating amino group, which can then participate in a wide array of further chemical reactions. Common laboratory methods to achieve this transformation include catalytic hydrogenation and chemical reduction using metal salts in acidic media. vulcanchem.comsmolecule.comevitachem.comevitachem.comevitachem.com

Catalytic hydrogenation typically employs hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). vulcanchem.comsmolecule.comevitachem.comevitachem.com This method is generally efficient and provides clean conversion to the corresponding 4-aminobenzyl derivative.

Alternatively, chemical reduction offers another robust route. A frequently used reagent for this purpose is tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl). vulcanchem.comevitachem.com Other metal-based systems, such as iron powder in acidic conditions, can also be employed for the reduction of aromatic nitro groups. The choice of reducing agent can sometimes be critical to avoid unwanted side reactions. For instance, challenges have been reported in the reduction of a similar N-(4-nitrobenzyl) substrate where the use of SnCl₂ or H₂/Pd-C led to the cleavage of the benzyl group. researchgate.net

Beyond reduction, the nitro group can theoretically undergo oxidation to form nitroso compounds, although this is less common. smolecule.comevitachem.com The aromatic ring of the nitrobenzyl moiety is also susceptible to electrophilic aromatic substitution reactions, though the strong deactivating effect of the nitro group makes these reactions challenging. smolecule.comevitachem.com

The 4-nitrobenzyl group can also function as a protecting group in synthetic chemistry. Its stability under various conditions and its susceptibility to cleavage under specific reductive conditions make it a useful tool in the synthesis of complex molecules.

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Description |

| H₂/Pd-C | Catalytic hydrogenation using hydrogen gas and palladium on carbon catalyst. vulcanchem.comsmolecule.comevitachem.comevitachem.com |

| SnCl₂/HCl | Chemical reduction using tin(II) chloride in hydrochloric acid. vulcanchem.comevitachem.com |

| Fe/Acid | Chemical reduction using iron powder in an acidic medium. |

| Sodium Borohydride | A potential reducing agent, sometimes used in alcoholic solvents. evitachem.comresearchgate.net |

Reactions Involving the Amide Nitrogen

The amide nitrogen in this compound, with its associated proton, is a site for several chemical reactions, including deprotonation followed by alkylation or acylation, and hydrolysis of the amide bond.

The hydrogen atom on the amide nitrogen is acidic enough to be removed by a strong base, forming an amide anion. This anion is a potent nucleophile and can react with various electrophiles. One such reaction is N-alkylation. For instance, a related N-phenylbenzamide can be N-alkylated with 4-nitrobenzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in an anhydrous solvent such as dimethylformamide (DMF). vulcanchem.com This demonstrates a general pathway for the substitution on the amide nitrogen.

A similar principle is applied in nucleophilic aromatic substitution reactions where benzamide (B126) anions, generated by deprotonation with sodium hydride (NaH) in DMF, can displace a leaving group, such as fluoride, from an activated aromatic ring like 2-fluoro-1-nitrobenzene. tandfonline.com

Furthermore, the amide nitrogen can participate in amidation reactions. While this compound is the product of such a reaction, the amide N-H bond itself can, under certain conditions, be further functionalized. For example, methods exist for the mono-N-benzylation of primary amines, highlighting the reactivity of the N-H bond towards alkylating agents. researchgate.net

Finally, the amide bond itself can be cleaved through hydrolysis. This reaction can occur under either acidic or basic conditions and results in the formation of benzoic acid and 4-nitrobenzylamine. evitachem.comevitachem.com This process effectively reverses the formation of the amide.

Table 2: Illustrative Reaction Conditions for N-Alkylation of a Benzamide

| Reactants | Reagents | Solvent & Conditions | Product Type |

| 4-Bromo-N-phenylbenzamide, 4-nitrobenzyl bromide | K₂CO₃ | Anhydrous DMF, 80°C, 24 h | N,N-disubstituted benzamide vulcanchem.com |

Advanced Applications and Future Research Directions in Materials Science

N-(4-Nitrobenzyl)benzamide as a Molecular Building Block for Advanced Materials

The unique combination of a rigid benzamide (B126) core and a polarizable nitrobenzyl group makes this compound an attractive building block for new materials. Its structure allows for a variety of intermolecular interactions, which are crucial for engineering materials with specific and desirable characteristics.

Development of Materials with Tailored Optical Properties

The presence of the nitro group (NO2), a strong electron-withdrawing group, coupled with the aromatic rings in this compound, imparts significant optical properties to the molecule. This has led to its investigation in the field of nonlinear optical (NLO) materials. Organic NLO materials are of great interest for applications in optical communications, data storage, and optical signal processing.

Research into related benzamide derivatives has demonstrated their potential for NLO applications. For instance, the synthesis and study of compounds like 4-methoxy-N-(2-methyl-5-nitrophenyl) benzamide (4MNMNPB) have shown promising results. tandfonline.com Crystals of 4MNMNPB, grown using a slow evaporation technique, exhibited good optical transmittance and second-harmonic generation (SHG) efficiency, as determined by the Kurtz-Perry powder method. tandfonline.com The molecular geometry of these types of compounds, often optimized using Density Functional Theory (DFT), is crucial for their NLO activity. tandfonline.com The charge transfer characteristics arising from the donor-acceptor nature of the substituents on the benzene (B151609) rings are fundamental to their NLO response.

While direct NLO data for this compound is not extensively detailed in the provided context, the principles observed in similar molecules suggest its potential. The key factors influencing the NLO properties of such organic materials are summarized in the table below.

| Property | Description | Relevance to this compound |

| Molecular Hyperpolarizability | A measure of the nonlinear response of a molecule to an applied electric field. | The nitro group and aromatic system contribute to a high potential hyperpolarizability. |

| Acentric Crystal Structure | For second-order NLO effects, the material must crystallize in a noncentrosymmetric space group. | The molecular shape and intermolecular interactions of this compound will determine its crystal symmetry. |

| Optical Transparency | The material must be transparent in the wavelength range of interest. | Benzamide derivatives have shown good optical transmittance in the visible and near-infrared regions. tandfonline.com |

| Thermal Stability | The material must be stable at operating temperatures. | Benzamides are generally known for their thermal stability. evitachem.com |

Integration into Polymeric Systems: Polyamides and Polyimides

The structure of this compound makes it a logical precursor for the synthesis of high-performance polymers such as polyamides and polyimides. iucr.orgresearchgate.net These polymers are known for their excellent thermal and mechanical properties, making them suitable for replacing ceramics and metals in certain high-temperature applications. researchgate.net

The incorporation of this compound or similar structures into a polymer backbone can introduce specific functionalities. The nitro group, for instance, can be chemically modified post-polymerization to introduce other functional groups, or it can enhance the polymer's properties, such as its solubility or interaction with other materials. The amide linkage is characteristic of polyamides, providing rigidity and strength through hydrogen bonding.

A related compound, 4-Nitro-N-(4-nitrobenzoyl)benzamide, has been studied as a precursor for polyamides and polyimides. iucr.orgresearchgate.net Structural analysis of this molecule reveals a curved conformation, which can influence the packing and morphology of the resulting polymers. iucr.orgresearchgate.net The ability to form strong intermolecular N-H···O hydrogen bonds is a key feature that contributes to the formation of stable, ordered polymer chains. iucr.orgresearchgate.net

Design of Supramolecular Assemblies for Functional Materials

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to creating functional materials. This compound is well-suited for designing such assemblies due to its capacity for forming multiple, directional, non-covalent bonds.

The key interactions that can be exploited in the supramolecular assembly of this compound include:

Hydrogen Bonding: The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O), which can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. iucr.orgresearchgate.net

π-π Stacking: The presence of two aromatic rings allows for π-π stacking interactions, which can contribute to the stability and electronic properties of the assembly.

Dipole-Dipole Interactions: The highly polar nitro group can engage in strong dipole-dipole interactions, further directing the self-assembly process.

Q & A

Q. What are the recommended synthetic routes for N-(4-Nitrobenzyl)benzamide, and how do reaction conditions influence yield?

this compound can be synthesized via FeCl3-catalyzed direct amidation of esters under solvent-free conditions, achieving a 92% yield . Key steps include:

- Ester activation : Reacting methyl benzoate with 4-nitrobenzylamine in the presence of FeCl3 (10 mol%) at 110°C for 12 hours.

- Work-up : Purification via column chromatography (hexane/ethyl acetate, 3:1 v/v).

Alternative methods include coupling nitrobenzyl halides with benzamide derivatives using Pd catalysts, though yields may vary (70–85%). Always validate purity via HPLC or TLC.

Q. How can researchers characterize this compound using spectroscopic methods?

- 1H/13C NMR : Peaks at δ 8.20 (d, 2H, Ar-H), 7.91 (d, 2H, Ar-H), and 4.60 (d, 2H, CH2) confirm the nitrobenzyl and benzamide moieties .

- IR spectroscopy : Stretching bands at ~1641 cm⁻¹ (amide C=O) and ~1352 cm⁻¹ (NO2 symmetric stretch) are diagnostic .

- Mass spectrometry : Use ESI-MS to confirm the molecular ion peak (expected m/z: 271.26). Cross-reference with crystallographic data (e.g., CCDC entries) for structural validation .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in structural assignments of this compound derivatives?

Conflicting spectral interpretations (e.g., ambiguous NOE correlations or torsional angles) can be resolved via single-crystal X-ray diffraction:

- Software : Use SHELXL for refinement and ORTEP-3 for visualization .

- Key parameters : Analyze bond lengths (e.g., C-NO2: ~1.47 Å) and dihedral angles between aromatic rings to confirm planar/non-planar conformations .

Example: A 2023 study resolved a nitro group orientation dispute using high-resolution data (R-factor < 0.05) .

Q. What strategies optimize this compound for biological activity studies, such as PARP inhibition?

- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF3) at the benzamide para-position to enhance binding affinity to PARP-1’s NAD+ pocket .

- Docking studies : Use AutoDock Vina to simulate interactions with PARP-1 (PDB: 5DS3). Prioritize derivatives with ΔG < -8 kcal/mol .

- In vitro assays : Test IC50 values using recombinant PARP-1 enzyme and compare with olaparib (reference inhibitor).

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?

- Methodological audit : Compare catalyst loading (e.g., FeCl3 vs. AlCl3), solvent polarity, and reaction time across studies .

- Data normalization : Replicate experiments using standardized conditions (e.g., 110°C, 12 hours) and report yields relative to starting material purity.

- Collaborative validation : Share raw NMR/FTIR datasets via platforms like Zenodo for peer verification .

Q. What computational tools predict the physicochemical properties of this compound for drug design?

- Lipophilicity : Calculate logP values using ChemAxon or ACD/Labs (experimental logP: ~2.1).

- Solubility : Apply the General Solubility Equation (GSE) with melting point data (mp: 147–148°C) .

- Metabolic stability : Simulate CYP450 interactions via StarDrop’s P450 Module.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.